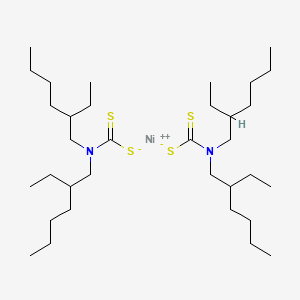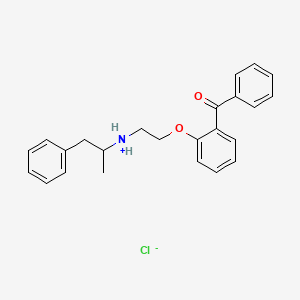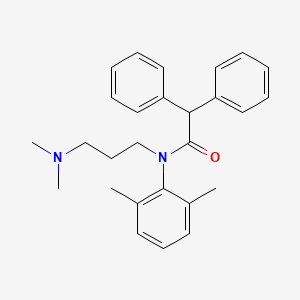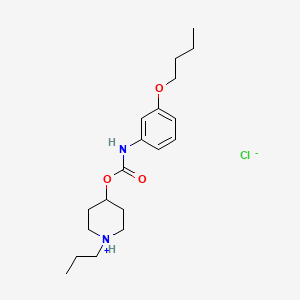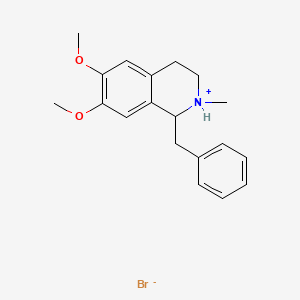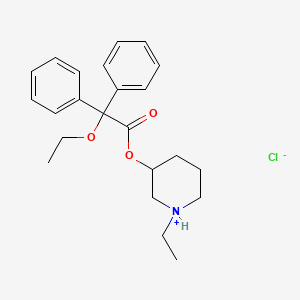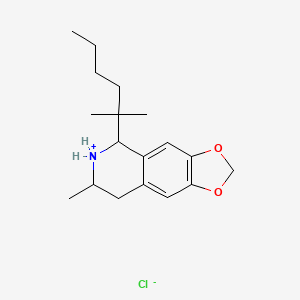
Carbonyldichlorohydrobis(triphenylphosphine)iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyldichlorohydrobis(triphenylphosphine)iridium is an organometallic compound with the molecular formula C37H31Cl2IrOP2 and a molecular weight of 816.7 g/mol. This compound is known for its unique coordination chemistry and is widely used in various chemical reactions and industrial applications.
Preparation Methods
Carbonyldichlorohydrobis(triphenylphosphine)iridium can be synthesized through several methods. One common synthetic route involves the reaction of iridium chloride with triphenylphosphine and carbon monoxide in the presence of a suitable solvent such as dimethylformamide (DMF) or 2-methoxyethanol . The reaction is typically conducted under nitrogen atmosphere to prevent oxidation. The product is then purified through recrystallization .
Chemical Reactions Analysis
Carbonyldichlorohydrobis(triphenylphosphine)iridium undergoes various types of chemical reactions, including:
Oxidative Addition: This compound can undergo oxidative addition reactions with halogens, hydrogen, and other small molecules.
Substitution Reactions: It can participate in substitution reactions where ligands such as carbon monoxide or chloride are replaced by other ligands.
Reductive Elimination: The compound can also undergo reductive elimination reactions, forming new bonds between ligands.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen, and various organic ligands. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Carbonyldichlorohydrobis(triphenylphosphine)iridium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroboration, and hydrosilylation.
Material Science: The compound is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Medicinal Chemistry:
Industrial Applications: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of carbonyldichlorohydrobis(triphenylphosphine)iridium involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow the compound to form new bonds and participate in various catalytic cycles . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Carbonyldichlorohydrobis(triphenylphosphine)iridium is similar to other iridium complexes such as bis(triphenylphosphine)iridium(I) carbonyl chloride (Vaska’s complex) and carbonyl(phenylethynyl)bis(triphenylphosphine)iridium(I) . it is unique in its ability to undergo a wide range of chemical reactions and its versatility in various applications .
Similar compounds include:
- Bis(triphenylphosphine)iridium(I) carbonyl chloride
- Carbonyl(phenylethynyl)bis(triphenylphosphine)iridium(I)
These compounds share similar coordination chemistry but differ in their reactivity and applications.
Properties
CAS No. |
17000-10-1 |
|---|---|
Molecular Formula |
C37H31Cl2IrOP2 |
Molecular Weight |
816.7 g/mol |
IUPAC Name |
carbon monoxide;hydride;iridium(3+);triphenylphosphane;dichloride |
InChI |
InChI=1S/2C18H15P.CO.2ClH.Ir.H/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;;/h2*1-15H;;2*1H;;/q;;;;;+3;-1/p-2 |
InChI Key |
GIXFMNDNEGNKDC-UHFFFAOYSA-L |
Canonical SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


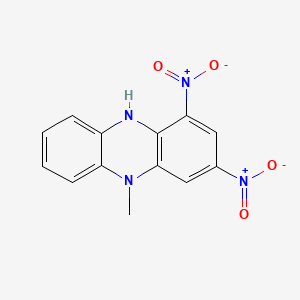
![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
